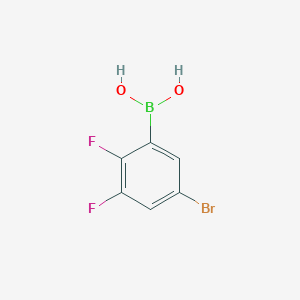

5-Bromo-2,3-difluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2,3-difluorophenylboronic acid, also known as BDFPB, is a boronic acid derivative and a popular building block in organic synthesis. It is widely used in the pharmaceutical industry to develop new drugs and in chemical research to create novel compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives via Cross-Coupling Reactions

5-Bromo-2,3-difluorophenylboronic acid is extensively used in the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This methodology facilitates the creation of structurally diverse compounds by allowing the coupling of this compound with different arylboronic acids. These reactions are pivotal in synthesizing compounds with potential pharmacological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic properties (Ikram et al., 2015).

Fluorescent Probes and Photophysical Studies

This compound serves as a precursor in the synthesis of fluorescent probes. By undergoing cross-coupling reactions, it contributes to the creation of compounds that exhibit pH-dependent fluorescence. Such derivatives are crucial for developing sensitive and selective fluorescent sensors for various applications, including biological imaging and molecular probes (Hwang et al., 2018).

Antioxidant Activity

Compounds synthesized from this compound, particularly bromophenols, have demonstrated significant antioxidant activity. This activity is crucial for combating oxidative stress, which is linked to various chronic diseases. The radical scavenging properties of these bromophenols suggest their potential utility in developing natural antioxidants for food preservation and pharmaceutical applications (Li et al., 2011).

Materials Science

In materials science, this compound is used to synthesize organogelators with unique properties. The introduction of halogen atoms into π-conjugated systems enhances the gelation ability of these compounds, which is beneficial for creating novel materials with potential applications in drug delivery, sensing, and electronic devices (Wu et al., 2017).

Organic Electronics

The bromine atom in this compound facilitates the synthesis of compounds for organic electronics. Its utility in cross-coupling reactions enables the development of electronic materials, such as luminophores and semiconductor layers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are integral to advancing flexible, lightweight, and energy-efficient electronic devices (Reus et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture .

Biochemische Analyse

Biochemical Properties

The role of 5-Bromo-2,3-difluorophenylboronic acid in biochemical reactions is primarily associated with its use in the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The this compound acts as a nucleophilic organic group, which is transferred from boron to palladium .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily understood in the context of its role in the Suzuki-Miyaura cross-coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic acids are generally known for their stability, which makes them suitable for use in various chemical reactions .

Eigenschaften

IUPAC Name |

(5-bromo-2,3-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJVJEUQKZBXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2580652.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2580657.png)

![3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid](/img/structure/B2580661.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2580662.png)

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)

![(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2580669.png)

![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2580671.png)

![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B2580672.png)